KT203

Description

Structure

3D Structure

Properties

IUPAC Name |

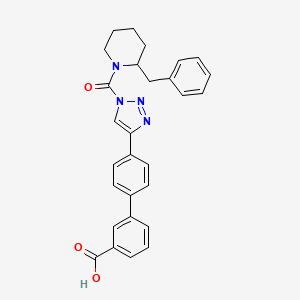

3-[4-[1-(2-benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3/c33-27(34)24-10-6-9-23(18-24)21-12-14-22(15-13-21)26-19-32(30-29-26)28(35)31-16-5-4-11-25(31)17-20-7-2-1-3-8-20/h1-3,6-10,12-15,18-19,25H,4-5,11,16-17H2,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSCOJOXPDDHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC(=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801111173 | |

| Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402612-64-9 | |

| Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402612-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: A Guide to the Synthesis of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of the novel compound, 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid. This molecule features a complex architecture, incorporating a biphenyl core, a 1,4-disubstituted triazole, and a benzylpiperidine moiety, suggesting its potential as a modulator of biological pathways, such as G-protein coupled receptor (GPCR) signaling. This guide outlines a plausible multi-step synthetic route, commencing with the formation of a key biphenyl intermediate via a Suzuki-Miyaura cross-coupling reaction. Subsequent steps involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the central triazole ring, followed by an amide coupling to introduce the 2-benzylpiperidine functionality, and concluding with the hydrolysis of an ester protecting group to yield the final carboxylic acid. Detailed experimental protocols, tabulated quantitative data for each synthetic step, and a representative signaling pathway diagram are provided to facilitate the replication and further investigation of this compound and its analogs in drug discovery and development.

Introduction

The synthesis of complex heterocyclic compounds is a cornerstone of modern medicinal chemistry. Molecules that incorporate multiple pharmacophoric elements are of significant interest for their potential to interact with high specificity and affinity at biological targets. The target molecule, 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid, represents a scaffold with potential therapeutic applications. Its structure suggests possible interactions with various receptors, and its carboxylic acid group provides a handle for further derivatization or for mimicking endogenous ligands. This whitepaper details a robust and logical synthetic pathway to access this compound, providing researchers with the necessary information to synthesize it for biological evaluation.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of the target molecule is presented below. The synthesis is designed to be convergent, maximizing efficiency by preparing key fragments separately before their assembly.

The primary disconnections are at the amide bond, the triazole ring, and the biphenyl linkage. This leads to three key starting materials: methyl 3-bromobenzoate , 4-ethynylphenylboronic acid , and 2-benzylpiperidine .

The forward synthesis will proceed in four main stages:

-

Suzuki-Miyaura Coupling: Formation of the biphenyl core by coupling methyl 3-bromobenzoate with 4-ethynylphenylboronic acid.

-

Azide Formation: Conversion of a suitable precursor to an azide for the subsequent cycloaddition.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Construction of the 1,2,3-triazole ring.

-

Amide Coupling and Hydrolysis: Introduction of the 2-benzylpiperidine moiety and final deprotection of the carboxylic acid.

An alternative strategy involves an initial CuAAC reaction to form a triazole-containing building block, which is then used in the Suzuki coupling. The presented forward synthesis is designed for optimal convergence and purification of intermediates.

Experimental Protocols and Data

Step 1: Synthesis of Methyl 3-(4-ethynylphenyl)benzoate (Intermediate 1)

This step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the two phenyl rings.

Experimental Protocol:

To a solution of methyl 3-bromobenzoate (1.0 eq) and 4-ethynylphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, is added an aqueous solution of sodium carbonate (2.0 eq). The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 80°C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 .

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Value |

| Methyl 3-bromobenzoate | 1.0 eq |

| 4-Ethynylphenylboronic acid | 1.2 eq |

| Sodium Carbonate | 2.0 eq |

| Tetrakis(triphenylphosphine)palladium(0) | 0.05 eq |

| Solvent | Toluene/Ethanol/Water |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Representative Yield | 75-85% |

Step 2: Synthesis of 1-(Azidocarbonyl)-2-benzylpiperidine (Intermediate 2)

This intermediate is prepared for the subsequent acylation of the triazole nitrogen. An alternative approach would be to form the triazole first and then perform the amide coupling.

Experimental Protocol:

To a solution of 2-benzylpiperidine (1.0 eq) in dichloromethane at 0°C is added triphosgene (0.4 eq) and triethylamine (2.2 eq). The reaction is stirred for 2 hours at 0°C. Subsequently, a solution of sodium azide (1.5 eq) in water is added, and the reaction is stirred vigorously for 4 hours at room temperature. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 2 , which can be used in the next step without further purification.

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Value |

| 2-Benzylpiperidine | 1.0 eq |

| Triphosgene | 0.4 eq |

| Triethylamine | 2.2 eq |

| Sodium Azide | 1.5 eq |

| Solvent | Dichloromethane/Water |

| Temperature | 0°C to RT |

| Reaction Time | 6 hours |

| Representative Yield | 80-90% |

Step 3: Synthesis of Methyl 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoate (Intermediate 3)

This step involves the formation of the triazole ring via a CuAAC reaction, followed by the acylation of the triazole. A one-pot procedure is proposed.

Experimental Protocol:

To a solution of Intermediate 1 (1.0 eq) in a 1:1 mixture of t-butanol and water is added sodium azide (1.1 eq), copper(II) sulfate pentahydrate (0.1 eq), and sodium ascorbate (0.2 eq). The mixture is stirred at room temperature for 24 hours. After completion of the cycloaddition (monitored by TLC), Intermediate 2 (1.2 eq) is added, and the reaction is heated to 60°C for 6 hours. The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to give Intermediate 3 .

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Value |

| Intermediate 1 | 1.0 eq |

| Sodium Azide | 1.1 eq |

| Copper(II) Sulfate Pentahydrate | 0.1 eq |

| Sodium Ascorbate | 0.2 eq |

| Intermediate 2 | 1.2 eq |

| Solvent | t-Butanol/Water |

| Temperature | RT then 60°C |

| Reaction Time | 30 hours |

| Representative Yield | 60-70% |

Step 4: Synthesis of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid (Final Product)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol:

To a solution of Intermediate 3 (1.0 eq) in a 3:1 mixture of tetrahydrofuran and methanol is added an aqueous solution of lithium hydroxide (3.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then acidified to pH 3-4 with 1M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Value |

| Intermediate 3 | 1.0 eq |

| Lithium Hydroxide | 3.0 eq |

| Solvent | THF/Methanol/Water |

| Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Representative Yield | 85-95% |

Visualization of a Plausible Biological Pathway

Given the structural motifs present in the target molecule, it is plausible that it could interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling cascade, a common target for complex drug-like molecules.

Caption: A representative G-protein coupled receptor (GPCR) signaling cascade.

Conclusion

This whitepaper provides a detailed and actionable guide for the synthesis of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid. The proposed multi-step synthesis is based on well-established and reliable chemical transformations, including Suzuki-Miyaura coupling, CuAAC reaction, and amide bond formation. The provided experimental protocols and tabulated data offer a solid foundation for researchers to produce this compound for further chemical and biological studies. The potential interaction with GPCR signaling pathways highlights the importance of synthesizing and evaluating such complex molecules in the quest for novel therapeutics. Further studies will be required to confirm the biological activity and optimize the synthetic route.

Characterization of Novel Benzylpiperidine Triazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The growing challenge of drug resistance in both infectious diseases and oncology has spurred significant research into novel heterocyclic compounds. Among these, benzylpiperidine triazole derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the characterization of these novel compounds, detailing their synthesis, and evaluation as potent antimicrobial and anticancer agents. This document outlines detailed experimental protocols, presents quantitative activity data, and visualizes key experimental workflows and signaling pathways to facilitate further research and development in this critical area.

Introduction

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Their unique structural features, including the ability to engage in hydrogen bonding and dipole interactions, make them privileged scaffolds in medicinal chemistry. When functionalized with a benzylpiperidine moiety, these compounds exhibit enhanced lipophilicity and structural diversity, leading to improved interactions with biological targets. Recent studies have highlighted their potential as inhibitors of crucial cellular processes in both microbial and cancer cells, such as DNA replication and cell signaling pathways. This guide will delve into the multifaceted process of characterizing these novel benzylpiperidine triazole compounds.

Synthesis of Benzylpiperidine Triazole Compounds

The synthesis of benzylpiperidine triazole compounds is most commonly achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

General Synthetic Protocol

A typical synthetic route involves the reaction of a benzylpiperidine azide with a terminal alkyne in the presence of a copper(I) catalyst.

Step 1: Synthesis of Benzylpiperidine Azide.

-

Start with a suitable benzylpiperidine precursor, such as 1-benzyl-4-hydroxypiperidine or 1-benzyl-4-aminopiperidine.

-

Convert the hydroxyl or amino group to a leaving group (e.g., tosylate or mesylate).

-

Displace the leaving group with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding benzylpiperidine azide.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Dissolve the benzylpiperidine azide and the desired terminal alkyne in a suitable solvent system, often a mixture of tert-butanol and water.

-

Add a copper(II) sulfate solution and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ.

-

Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the pure benzylpiperidine triazole compound.

Characterization of Biological Activity

The biological activity of novel benzylpiperidine triazole compounds is primarily assessed through in vitro assays targeting their potential antimicrobial and anticancer effects.

Antimicrobial Activity

The antimicrobial potential is evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Preparation of Inoculum: Prepare a standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| BPT-1 | Staphylococcus aureus | 16 | [1] |

| BPT-2 | Bacillus subtilis | 16 | [1] |

| BPT-3 | Escherichia coli | 8 | [1] |

| BPT-4 | Klebsiella pneumoniae | 1-5 | [2] |

| BPT-5 | Candida albicans | 2-6 | [2] |

Anticancer Activity

The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the MTT assay, which measures cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzylpiperidine triazole compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BPT-6 | HeLa (Cervical Cancer) | 1.35 ± 0.74 | [3] |

| BPT-7 | MCF-7 (Breast Cancer) | 2.3 | [4] |

| BPT-8 | HCT-116 (Colon Cancer) | 2.6 | [5] |

| BPT-9 | BT-20 (Breast Cancer) | 24.6 | [6] |

Mechanism of Action Studies

Understanding the mechanism by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Key areas of investigation include enzyme inhibition and modulation of cellular signaling pathways.

Enzyme Inhibition: DNA Gyrase

DNA gyrase is an essential bacterial enzyme involved in DNA replication and a validated target for antibacterial drugs.

-

Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, and the test compound at various concentrations in an assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

-

Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms by electrophoresis on an agarose gel.

-

Visualization and Quantification: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is determined by the decrease in the supercoiled DNA band and the increase in the relaxed DNA band.

Modulation of Signaling Pathways: MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK and JNK, is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.[3]

Some novel triazole compounds have been shown to inhibit the phosphorylation of ERK and JNK, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.[3][7] Western blotting is a key technique used to assess the phosphorylation status of these kinases.

Conclusion

Benzylpiperidine triazole compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their characterization involves a systematic approach encompassing chemical synthesis, in vitro biological evaluation, and mechanistic studies. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient evaluation and advancement of this important class of molecules. The continued exploration of their structure-activity relationships and mechanisms of action will be pivotal in unlocking their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation and molecular docking studies of novel 1,2,3-triazole-quinazolines as antiproliferative agents displaying ERK inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. latamjpharm.org [latamjpharm.org]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Phenylbenzoic Acids

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbenzoic acids, also known as biphenyl carboxylic acids, are a class of aromatic carboxylic acids characterized by a biphenyl scaffold with a carboxyl group. The position of the carboxyl group on one of the phenyl rings gives rise to three primary structural isomers: 2-phenylbenzoic acid, 3-phenylbenzoic acid, and 4-phenylbenzoic acid.[1] These compounds and their substituted derivatives are of significant interest in medicinal chemistry and materials science.

In drug development, substituted phenylbenzoic acids are recognized as a "privileged scaffold." This is particularly evident in the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), where molecules like diflunisal showcase the therapeutic potential of this chemical family.[2][3] The physicochemical properties of these molecules—such as acidity (pKa), lipophilicity (logP), solubility, and melting point—are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing everything from absorption and distribution to target binding and efficacy.[3]

This guide provides a comprehensive overview of these key physicochemical properties, details the experimental protocols for their determination, and explores the biological context, including synthesis and structure-activity relationships.

Core Physicochemical Properties and Data

The therapeutic efficacy of a drug molecule is intrinsically linked to its physicochemical characteristics. For substituted phenylbenzoic acids, these properties are modulated by the type and position of substituents on the biphenyl ring system.

Acidity (pKa)

The pKa, or acid dissociation constant, is a measure of a molecule's acidity. For carboxylic acids, the pKa value indicates the pH at which the compound exists in equal parts in its ionized (carboxylate) and non-ionized (carboxylic acid) forms. This property is crucial for drug absorption and distribution, as the charge state of a molecule affects its ability to cross biological membranes. Most NSAIDs are organic acids with pKa values in the 3-5 range.[3] The acidity of substituted phenylbenzoic acids is influenced by the electronic effects of the substituents; electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase it.

Lipophilicity (logP)

The partition coefficient (P), expressed as its logarithm (logP), quantifies the lipophilicity or hydrophobicity of a compound. It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[4] Lipophilicity is a key factor in membrane permeability, plasma protein binding, and metabolic clearance.

Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption from the gastrointestinal tract and its suitability for formulation in aqueous-based parenteral dosage forms. The solubility of phenylbenzoic acids is generally low in water but can be increased in organic solvents or by forming salts at a pH above their pKa.[5][6] Factors influencing solubility include the compound's crystal lattice energy (related to melting point) and its interactions with the solvent.

Melting Point (MP)

The melting point is the temperature at which a solid turns into a liquid. It is an indicator of the purity of a crystalline compound and reflects the strength of the intermolecular forces in the crystal lattice.[7] A higher melting point generally corresponds to greater crystal lattice energy, which can negatively impact solubility.

Data Summary

The following tables summarize key physicochemical data for the parent phenylbenzoic acid isomers and selected substituted derivatives.

| Compound | CAS Number | Melting Point (°C) | pKa | logP | Aqueous Solubility |

| 2-Phenylbenzoic acid | 947-84-2 | 108 - 109 | - | - | Soluble |

| 3-Phenylbenzoic acid | 716-76-7 | 164 - 169 | - | - | Insoluble |

| 4-Phenylbenzoic acid | 92-92-2 | 220 - 225 | - | 3.5 | Insoluble |

| Salicylic acid (2-Hydroxybenzoic acid) | 69-72-7 | 158.6 | 2.97 | 2.26 | 2.48 g/L (25 °C)[8] |

| 4-Hydroxybenzoic acid | 99-96-7 | 213 - 217[5] | 4.54[7] | 1.58[7] | 5 g/L (25 °C)[9] |

| Diflunisal | 22494-42-4 | 210 - 211[10] | - | - | Practically insoluble[6] |

Note: Data is compiled from multiple sources.[8][10][11][12] A dash (-) indicates that a reliable experimental value was not found in the search results.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. Standardized protocols ensure data reliability and comparability.

Determination of Melting Point

The melting point is determined by heating a small, powdered sample of the pure compound and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Methodology: Capillary Method (Mel-Temp Apparatus)

-

Sample Preparation: A small amount of the dry, pure compound is finely crushed into a powder. The open end of a glass capillary tube is pushed into the powder and gently tapped on a hard surface to pack the sample into the closed end, aiming for a height of 2-3 mm.[7]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination: The sample is heated at a fast rate (5-10 °C per minute) to get an approximate melting point. This sample is then discarded.[7]

-

Accurate Determination: After the apparatus has cooled, a fresh sample is inserted. The temperature is rapidly brought to about 20 °C below the approximate melting point found in the previous step.

-

Measurement: The heating rate is then slowed to approximately 2 °C per minute.

-

Recording: The temperature at which the first crystal begins to melt (T1) and the temperature at which the last crystal disappears (T2) are recorded. The melting point is reported as the range T1-T2.[7]

Determination of Acidity (pKa)

The pKa of a weak acid can be accurately determined using pH-metric titration, which involves monitoring the pH of the acidic solution as a strong base of known concentration is incrementally added.

Methodology: pH-Metric Titration

-

Preparation: A known volume and concentration of the substituted phenylbenzoic acid is dissolved in a suitable solvent (often a water-cosolvent mixture) in a beaker. A calibrated pH electrode connected to a pH meter is immersed in the solution.[13][14]

-

Titration: A standardized strong base solution (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

Data Collection: After each addition of the titrant, the solution is stirred to ensure homogeneity, and the stable pH reading is recorded. This process is continued well past the equivalence point.[15]

-

Analysis: The data (pH vs. volume of base added) is plotted to generate a titration curve.

-

pKa Calculation: The equivalence point is the volume of base at the steepest point of the curve (the inflection point). The half-equivalence point is exactly half of this volume. According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.[14][16]

Determination of Lipophilicity (logP)

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP).

Methodology: Shake-Flask Method

-

Pre-saturation: n-Octanol and an aqueous buffer (typically at a pH where the compound is in its neutral form) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A known amount of the test compound is dissolved in either the pre-saturated n-octanol or the pre-saturated aqueous buffer.

-

Partitioning: The solution is added to a separating funnel along with a known volume of the other pre-saturated phase.[17]

-

Equilibration: The funnel is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached (this can take from minutes to hours).[17] The mixture is then allowed to stand until the two phases are clearly separated.

-

Phase Separation and Analysis: The two phases (n-octanol and aqueous) are carefully separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[4]

Determination of Aqueous Solubility

The equilibrium solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent and then measuring the concentration of the dissolved compound.

Methodology: Saturation Shake-Flask Method

-

Preparation: An excess amount of the solid compound is added to a vial containing the aqueous solvent of interest (e.g., water, or a buffer at a specific pH).[18]

-

Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[19][20]

-

Phase Separation: The resulting suspension is allowed to stand, or it is centrifuged or filtered to separate the undissolved solid from the saturated solution. This step is critical to avoid including solid particles in the analysis.[21][22]

-

Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a validated analytical method like HPLC or UV-Vis spectroscopy.

-

Confirmation: To confirm that equilibrium was reached, the remaining solid can be re-equilibrated with fresh solvent for an additional period, and the concentration can be re-measured.[18]

Synthesis and Biological Context

Synthesis Overview: Suzuki-Miyaura Coupling

A powerful and widely used method for synthesizing substituted phenylbenzoic acids and their derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound (like a phenylboronic acid) and an organic halide (like a bromobenzoic acid ester). Its mild reaction conditions and tolerance of a wide range of functional groups make it highly valuable in pharmaceutical research.[23][24]

Caption: A generalized workflow for the synthesis of substituted phenylbenzoic acids via Suzuki-Miyaura cross-coupling.[25]

Biological Activity: NSAIDs and COX Inhibition

Many substituted phenylbenzoic acids function as NSAIDs. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[3][26] There are two main isoforms of the enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[26] While traditional NSAIDs inhibit both isoforms, the development of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with COX-1 inhibition.

Caption: Mechanism of action for NSAIDs via inhibition of the COX-1 and COX-2 enzymes.[26]

Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For substituted phenylbenzoic acids, SAR helps in designing more potent and selective drugs. Key structural features, such as the presence and position of hydrophilic or hydrophobic substituents, are crucial for activity.[27] For example, hydrophilic groups can facilitate binding to polar amino acid residues in a target enzyme, while the aromatic core can enhance hydrophobic interactions.

Caption: The logical flow of how molecular structure dictates biological activity in drug design.

Conclusion

Substituted phenylbenzoic acids represent a cornerstone scaffold in modern drug discovery, particularly for anti-inflammatory agents. A thorough understanding of their physicochemical properties is paramount for the rational design of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. The interplay between a molecule's acidity, lipophilicity, and solubility, governed by its specific substitution pattern, ultimately determines its therapeutic potential. The systematic application of the experimental protocols and SAR principles outlined in this guide can empower researchers to optimize lead compounds and accelerate the development of next-generation therapeutics based on this versatile chemical framework.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]

- 6. Diflunisal | 22494-42-4 [chemicalbook.com]

- 7. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Salicylic acid - Wikipedia [en.wikipedia.org]

- 9. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diflunisal [drugfuture.com]

- 11. foodb.ca [foodb.ca]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. google.com [google.com]

- 18. researchgate.net [researchgate.net]

- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 20. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2.6. Determination of Equilibrium Solubility [bio-protocol.org]

- 22. 2.3. Equilibrium Solubility Measurement [bio-protocol.org]

- 23. youtube.com [youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

The Architecture of Inhibition: An In-Depth Technical Guide to In Silico Modeling of Triazole-Based Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazole Scaffold and the Rise of In Silico Design

The 1,2,4-triazole and 1,2,3-triazole ring systems are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous potent and selective enzyme inhibitors.[1][2] Their unique electronic properties and ability to form key hydrogen bonds and coordinate with metal ions have made them indispensable in designing drugs for a wide range of therapeutic areas. Triazole-based compounds are known to effectively target a variety of enzymes, including crucial players in human disease and infectious agents like cytochrome P450s (CYPs), protein kinases, and metallo-β-lactamases.[3][][5][6][7] For instance, triazole antifungals function by inhibiting lanosterol 14-α-demethylase (a CYP51 enzyme), disrupting ergosterol biosynthesis in fungal cell membranes.[7] Similarly, triazole derivatives have been developed as inhibitors for kinases involved in cancer cell signaling and for bacterial metallo-β-lactamases that confer antibiotic resistance.[][5][8][9]

The journey from a chemical scaffold to a clinical candidate is long, expensive, and fraught with high attrition rates. In response, computational, or in silico, methods have become a cornerstone of modern drug discovery, offering a rational, cost-effective, and accelerated path to identifying and optimizing novel inhibitors.[10][11][12][13] These techniques allow researchers to visualize and predict how a ligand interacts with its target protein at an atomic level, calculate binding affinities, and build predictive models that correlate a compound's structure with its biological activity. This guide provides a technical overview of the core in silico methodologies applied to the discovery and development of triazole-based enzyme inhibitors, supplemented with detailed protocols, data summaries, and workflow visualizations.

Core In Silico Modeling Techniques

The in silico toolkit for drug design is diverse, but three techniques form the foundation of most modeling studies for enzyme inhibitors: Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Molecular Docking: Predicting the Perfect Fit

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a target protein's active site.[11] It employs search algorithms to explore the conformational space of the ligand within the binding pocket and uses scoring functions to estimate the binding affinity, typically expressed as a binding energy (kcal/mol).[14] This method is instrumental for virtual screening of large compound libraries and for understanding the specific interactions—such as hydrogen bonds, hydrophobic contacts, and metal coordination—that stabilize the ligand-enzyme complex.

| Target Enzyme | Triazole Compound Class | Docking Software | Binding Energy (kcal/mol) | Key Interactions Noted | Reference |

| Aromatase (CYP19A1) | Designed 1,2,4-Triazole Derivatives | AutoDock 4.2 | -9.04 to -9.96 | Interaction with heme group, hydrophobic interactions | [15] |

| Tubulin | Designed 1,2,4-Triazole Derivatives | AutoDock 4.2 | -6.23 to -7.54 | Binding at colchicine site | [15] |

| KDM5A | Triazole Derivatives | Not Specified | -10.261 to -11.042 | Hydrogen bonds and π–H interactions | [10] |

| Human Carbonic Anhydrase IX | Triazole Benzene Sulfonamides | AutoDock Vina 4.2 | -7.9 to -8.1 | H-bonds with Thr200, Gln92; pi-pi stacking with Val130 | [14] |

| DNA Gyrase (E. coli) | Thiazole-Isatin-1,2,3-triazole Hybrids | Not Specified | -10.3 | Not Specified | [16] |

| Sterol 14α-demethylase (C. albicans) | Thiazole-Isatin-1,2,3-triazole Hybrids | Not Specified | -12.6 | Not Specified | [16] |

-

Protein Preparation:

-

Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and existing ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein atoms.

-

Save the prepared protein structure in PDBQT format, which includes atomic charges and atom types.

-

-

Ligand Preparation:

-

Draw the 2D structure of the triazole inhibitor using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds for the ligand.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for the docking simulation by creating a 3D grid box that encompasses the enzyme's active site. The box should be large enough to allow the ligand to move and rotate freely.

-

The grid parameter files, generated by the AutoGrid program, store information about the potential energy of interaction for each atom type in the ligand with the protein.

-

-

Docking Simulation:

-

Use the AutoDock program to perform the docking.[15]

-

Set the docking parameters, such as the number of genetic algorithm (GA) runs and the maximum number of energy evaluations. A typical run involves 100 independent GA runs.[15]

-

AutoDock will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.

-

-

Analysis of Results:

-

The results are clustered based on root-mean-square deviation (RMSD).

-

Analyze the lowest energy conformation to determine the most probable binding mode.

-

Visualize the docked pose using software like PyMOL or VMD to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the triazole inhibitor and the enzyme's active site residues.

-

Molecular Dynamics (MD) Simulations: Capturing the Motion

While docking provides a static snapshot of the binding event, MD simulations introduce the dimension of time, allowing researchers to observe the dynamic behavior of the enzyme-inhibitor complex.[17][18] By solving Newton's equations of motion for the system, MD simulations can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more rigorous calculation of binding free energy.[17][19]

| Target Enzyme | Triazole Compound Class | Simulation Software | Simulation Time | Key Findings | Reference |

| CYP51 (C. albicans) | Fluconazole, Voriconazole, Itraconazole, Posaconazole | AMBER 16 | Not specified | Hydrophobic interactions are the main driving force for binding; identified key hydrophobic cavity. | [17][18][19] |

| Human Carbonic Anhydrase IX | Designed Triazole Benzene Sulfonamide | Desmond v5.9 | 100 ns | Confirmed stable binding of the designed compound via RMSD, RMSF, and H-bond analysis. | [14] |

| DNA Gyrase / Sterol 14α-demethylase | Thiazole-Isatin-1,2,3-triazole Hybrids | Not specified | 100 ns | Confirmed stable complex formation with the target enzymes. | [16] |

| SARS-CoV-2 Main Protease | Bemcentinib, Bisoctrizole (Triazole-based) | Not specified | Not specified | Assessed stability, interaction, and conformation of the inhibitor-protease complex. | [13] |

-

System Preparation:

-

Start with the best-docked pose of the triazole-enzyme complex from molecular docking.

-

Use a force field (e.g., ff14SB for the protein, GAFF for the triazole ligand) to describe the potential energy of the system.[17][19] Generate charges for the ligand using methods like RESP.[17][19]

-

Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P model).[17][19]

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.[17][19]

-

-

Energy Minimization:

-

Perform a multi-step energy minimization to remove any steric clashes or unfavorable geometries.

-

Typically, first, hold the protein and ligand fixed and minimize the positions of water and ions.

-

Then, hold the protein backbone fixed and minimize the side chains and ligand.

-

Finally, minimize the entire system without restraints.

-

-

Equilibration:

-

Gradually heat the system from 0 K to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble) while restraining the protein and ligand. This allows the solvent to equilibrate around the solute.

-

Switch to a constant pressure (NPT) ensemble to equilibrate the system's density to ~1 g/cm³. The restraints on the protein and ligand are gradually released during this phase.

-

-

Production Run:

-

Run the simulation for a desired length of time (e.g., 50-100 ns or longer) without any restraints.

-

Save the coordinates (trajectory) of all atoms at regular intervals (e.g., every 10 ps) for later analysis.

-

-

Trajectory Analysis:

-

Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex over time.

-

Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.

-

Interaction Analysis: Analyze hydrogen bond occupancy, hydrophobic interactions, and other key contacts throughout the simulation.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.[18]

-

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the potency of newly designed inhibitors before they are synthesized. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they analyze the 3D steric and electrostatic fields around the molecules.

| Target Enzyme / Activity | QSAR Model Type | Statistical Parameters | Key Findings from Contour Maps | Reference | | --- | --- | --- | --- | --- | --- | | Dipeptidyl Peptidase IV (DPP IV) | CoMFA, CoMSIA, Topomer CoMFA, HQSAR | Acceptable statistical values (not specified) | H-bond donor groups on N1/N2 and electron-withdrawing side chains on the triazole ring enhance activity. | | | Acetylcholinesterase | CoMFA, CoMSIA | CoMFA: Q²=0.604, R²=0.863; CoMSIA: Q²=0.606, R²=0.854 | Not detailed | | | Cyclooxygenase-2 (COX-2) | Atomic-based & Field-based 3D-QSAR | Not specified | Necessity of triazole and thiazole/oxazole scaffolds for activity. | | | Antifungal (C. albicans) | CoMFA, CoMSIA | CoMFA: Q²=0.53, R²=0.99; CoMSIA: Q²=0.34, R²=0.96 | Used to propose new molecules with high predicted activities. | |

-

Dataset Preparation:

-

Collect a series of triazole-based compounds with experimentally determined biological activities (e.g., IC50 or Ki values).

-

Convert the activity data to a logarithmic scale (pIC50 = -log(IC50)).

-

Divide the dataset into a training set (typically ~80%) to build the model and a test set (~20%) to validate it.

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures for all compounds and perform energy minimization.

-

Align all the molecules in the dataset to a common template. This is a critical step and can be done based on a common substructure (template-based) or by docking all compounds into the target's active site (receptor-based).

-

-

Calculation of Molecular Fields (CoMFA/CoMSIA):

-

Place the aligned molecules in a 3D grid.

-

CoMFA: Calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule at each grid point.

-

CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed model.

-

-

Model Generation and Validation:

-

Use Partial Least Squares (PLS) regression to correlate the variations in the calculated field values with the variations in the biological activity (pIC50).

-

Internal Validation: Use the Leave-One-Out (LOO) cross-validation method to calculate the cross-validated correlation coefficient (Q²). A Q² > 0.5 is generally considered indicative of a predictive model.

-

External Validation: Use the generated model to predict the pIC50 values for the test set compounds (which were not used in model building). Calculate the predictive correlation coefficient (R²_pred or r²_ext). An R²_pred > 0.6 is desirable.

-

-

Contour Map Analysis:

-

Visualize the results as 3D contour maps. These maps highlight regions in space where modifications to the chemical structure are predicted to increase or decrease activity. For example, a green contour in a CoMFA steric map indicates that adding a bulky group in that region is favorable for activity, while a blue contour in an electrostatic map indicates that a positive charge is favored.

-

Mandatory Visualizations

Caption: High-level workflow for in silico enzyme inhibitor discovery.

Caption: Step-by-step workflow for a typical molecular docking study.

Caption: The main stages of a molecular dynamics (MD) simulation.

Caption: A generic enzyme inhibition signaling pathway.

Experimental Validation: Bridging the Gap to Reality

While in silico models are powerful predictive tools, their findings must be validated through rigorous experimental testing. The ultimate confirmation of an inhibitor's efficacy comes from its measured activity in biochemical and cellular assays.

Enzyme Inhibition Assays

These assays directly measure the effect of the triazole compound on the target enzyme's activity. The goal is often to determine the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Reagent Preparation:

-

Prepare a stock solution of the purified target enzyme in a suitable buffer that ensures its stability and activity.

-

Prepare a stock solution of the enzyme's substrate. The substrate or product should be chromogenic or be coupled to a reaction that produces a chromogenic product.

-

Prepare serial dilutions of the synthesized triazole inhibitor in DMSO or another appropriate solvent. Also prepare a solvent-only control.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add a small volume of each inhibitor dilution (or solvent control) to the appropriate wells.

-

Add the enzyme solution to all wells except for the "no enzyme" control.

-

Pre-incubate the plate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

-

Initiating and Measuring the Reaction:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the microplate into a spectrophotometric plate reader.

-

Measure the change in absorbance at a specific wavelength over time (kinetic mode). The wavelength is chosen based on the absorbance maximum of the product being formed or substrate being consumed.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Normalize the rates relative to the solvent-only control (100% activity).

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic function) to determine the IC50 value.

-

Binding Affinity Assays

Techniques like Surface Plasmon Resonance (SPR) can directly measure the binding kinetics and affinity between the inhibitor and the enzyme, providing data that can be directly compared with computational predictions.

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Immobilize the purified target enzyme (the ligand) onto the surface of the sensor chip using a standard coupling chemistry (e.g., EDC/NHS amine coupling).[18] A control flow cell is typically prepared by either leaving it blank or immobilizing an irrelevant protein.

-

-

Analyte Preparation:

-

Prepare a series of precise dilutions of the triazole inhibitor (the analyte) in a suitable running buffer. The buffer should be optimized to minimize non-specific binding.

-

-

Binding Measurement:

-

Inject the different concentrations of the analyte over the ligand-immobilized surface and the control surface at a constant flow rate.[8]

-

The SPR instrument detects changes in the refractive index at the surface as the analyte binds to the immobilized ligand, generating a sensorgram (response units vs. time).

-

The sensorgram shows an association phase during analyte injection and a dissociation phase when the injection is replaced by running buffer.[18]

-

-

Data Analysis:

-

After subtracting the signal from the control flow cell, the resulting sensorgrams are analyzed.

-

Fit the association and dissociation curves for each analyte concentration to a kinetic binding model (e.g., a 1:1 Langmuir model).

-

This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). The KD value represents the affinity of the inhibitor for the enzyme, with lower values indicating stronger binding.

-

Conclusion

The in silico modeling of triazole-based enzyme inhibitors represents a powerful synergy between computational science and medicinal chemistry. By integrating molecular docking, molecular dynamics simulations, and QSAR studies, researchers can rapidly progress from a promising chemical scaffold to optimized lead candidates. These computational workflows, when rigorously applied and validated by experimental data, not only accelerate the pace of discovery but also deepen our fundamental understanding of the molecular interactions that govern enzyme inhibition. As computational power and algorithmic sophistication continue to advance, the role of in silico modeling in the development of next-generation triazole-based therapeutics is set to become even more pivotal.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. researchgate.net [researchgate.net]

- 9. path.ox.ac.uk [path.ox.ac.uk]

- 10. publish.kne-publishing.com [publish.kne-publishing.com]

- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. researchgate.net [researchgate.net]

- 19. criver.com [criver.com]

"discovery of novel small molecule inhibitors for therapeutic targets"

A Technical Guide to the Discovery of Novel Small Molecule Inhibitors

Introduction

The discovery of small molecule inhibitors is a cornerstone of modern therapeutic development, providing essential tools to probe biological pathways and forming the basis for a majority of approved drugs. These small organic molecules can modulate the function of protein targets implicated in disease, offering a powerful modality to correct pathological processes. The journey from an initial concept to a clinical candidate is a complex, multi-stage process that integrates biology, chemistry, and pharmacology. It begins with the identification of a therapeutic target and progresses through hit identification, lead optimization, and preclinical evaluation. This guide provides an in-depth technical overview of the core strategies and experimental protocols employed in the discovery of novel small molecule inhibitors, with a focus on data-driven decision-making and advanced methodologies for researchers, scientists, and drug development professionals.

Hit Identification Strategies: Finding the Starting Points

The initial phase of any drug discovery campaign is the identification of "hits"—small molecules that exhibit desired activity against the therapeutic target. Several powerful strategies have been developed to screen vast chemical spaces and identify these crucial starting points.

High-Throughput Screening (HTS)

High-throughput screening (HTS) is a foundational approach that involves the rapid, automated testing of large libraries of small molecules (often hundreds of thousands to millions of compounds) for activity against a specific biological target.[1][2] This method is a key contributor to the discovery of new chemical leads for therapeutic development.[1]

Experimental Protocol: Fluorescence Polarization (FP) Based HTS for Protein-Ligand Binding

Fluorescence polarization is a common technique for HTS, particularly for assessing the binding of a small molecule to a protein target.[3][4]

-

Assay Principle: The assay measures the change in the tumbling rate of a fluorescently labeled probe molecule in solution. A small, fluorescently labeled ligand (probe) tumbles rapidly, resulting in low polarization of emitted light. When this probe binds to a much larger protein, its tumbling slows significantly, leading to an increase in fluorescence polarization. A "hit" compound from the library will compete with the probe for binding to the target protein, displacing it and causing a decrease in polarization.

-

Reagent Preparation:

-

Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

-

Target Protein: Purify the target protein to >95% homogeneity. Dilute the protein to a working concentration (e.g., 20 nM) in the assay buffer. The optimal concentration should be determined empirically, often around the Kd of the probe.

-

Fluorescent Probe: Synthesize or procure a fluorescently labeled ligand known to bind the target. Prepare a stock solution in DMSO and dilute to a working concentration (e.g., 10 nM) in assay buffer.

-

Compound Library: Prepare plates of the small molecule library, typically at a concentration of 10 mM in DMSO. For the primary screen, these are often diluted to a final assay concentration of 10 µM.

-

-

Assay Procedure (384-well format):

-

Dispense 5 µL of the target protein solution into each well of a low-volume, black, 384-well plate.

-

Using a robotic liquid handler, transfer 50 nL of compound from the library plates to the assay plates.

-

Dispense 5 µL of the fluorescent probe solution into each well.

-

Include controls:

-

Negative Control (High Polarization): Wells containing protein, probe, and DMSO (no inhibitor).

-

Positive Control (Low Polarization): Wells containing probe and buffer only (no protein or inhibitor).

-

-

Seal the plates and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

Calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.

-

Normalize the data using the controls: % Inhibition = 100 * (1 - [(Signal_compound - Signal_positive) / (Signal_negative - Signal_positive)]).

-

Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the plate) are considered primary hits and are selected for further validation.

-

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a strategy that screens smaller, simpler molecules ("fragments," typically with a molecular weight < 300 Da) for weak binding to the target protein.[5] Because of their small size, fragments can explore chemical space more efficiently and can identify novel binding pockets.[5] Hits from an FBDD screen are then optimized by chemically "growing" them to increase interactions or by "linking" multiple fragments that bind to adjacent sites to create a more potent lead molecule.[6]

Experimental Protocol: Thermal Shift Assay (TSA) for Fragment Screening

Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF), are a common biophysical method for primary screening in FBDD.[7][8]

-

Assay Principle: TSA monitors the thermal stability of a protein by measuring its melting temperature (Tm). A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of the protein that become exposed as it unfolds with increasing temperature, causing a sharp increase in fluorescence. A fragment that binds to and stabilizes the folded state of the protein will increase its Tm.

-

Reagent Preparation:

-

Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).

-

Target Protein: Dilute the purified target protein to a final concentration of 2-5 µM in the buffer.

-

SYPRO Orange Dye: Prepare a 5000x stock solution in DMSO. Dilute it to a 20x working solution in the assay buffer.

-

Fragment Library: Prepare a fragment library at a stock concentration of 100 mM in DMSO.

-

-

Assay Procedure (96-well PCR plate format):

-

Prepare a master mix containing the target protein and the SYPRO Orange dye (at a final concentration of 5x).

-

Dispense 19 µL of the master mix into each well of a 96-well PCR plate.

-

Add 1 µL of the fragment stock solution to each well for a final fragment concentration of 500 µM. Include DMSO-only controls.

-

Seal the plate with an optical seal.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Monitor fluorescence at the appropriate wavelengths for SYPRO Orange.

-

-

Data Analysis:

-

Plot fluorescence versus temperature to generate a melting curve for each well.

-

Determine the Tm by fitting the curve to a Boltzmann equation or by calculating the maximum of the first derivative.

-

A fragment is considered a hit if it induces a significant positive shift in Tm (ΔTm), typically > 2 °C, compared to the DMSO control.

-

DNA-Encoded Library (DEL) Technology

DNA-Encoded Library (DEL) technology enables the screening of massive combinatorial libraries of compounds (billions of molecules) in a single experiment.[9][10] In this approach, each small molecule in the library is covalently attached to a unique DNA barcode that encodes its chemical structure.[11] The entire library is incubated with the immobilized target protein, non-binders are washed away, and the DNA barcodes of the bound molecules are amplified by PCR and identified by next-generation sequencing (NGS).[12]

Experimental Protocol: Affinity-Based DEL Screening

-

Library and Target Preparation:

-

DEL Library: Synthesize the DEL, where each step of chemical synthesis is followed by the ligation of a specific DNA tag, creating a unique barcode for each final compound. The final library is a pooled mixture of billions of unique DNA-tagged small molecules.

-

Target Immobilization: Immobilize the purified target protein onto a solid support (e.g., magnetic beads, SPR chip). Include a control with beads only or an irrelevant protein to identify non-specific binders.

-

-

Affinity Selection:

-

Incubate the pooled DEL with the immobilized target protein under defined buffer conditions for a set period to allow binding to reach equilibrium.

-

Perform a series of stringent wash steps to remove non-specifically bound library members. The number and stringency of washes are critical parameters to optimize.

-

Elute the specifically bound compounds, typically by heat denaturation of the protein.

-

-

Analysis:

-

Amplify the DNA barcodes from the eluted fraction using PCR.

-

Sequence the amplified DNA using an NGS platform to identify the barcodes that were enriched.

-

Decode the sequencing data to determine the chemical structures of the small molecules corresponding to the enriched barcodes.

-

-

Hit Validation:

-

Calculate an enrichment score for each compound, which represents its abundance in the eluted fraction compared to its abundance in the original library.[10][12]

-

Select high-enrichment compounds for off-DNA resynthesis (as the small molecule alone, without the DNA tag).

-

Validate the binding of the resynthesized compounds using orthogonal biophysical or biochemical assays (e.g., SPR, ITC, or functional assays).

-

Hit Validation and Lead Optimization

Once hits are identified, they undergo a rigorous process of validation and optimization to improve their potency, selectivity, and drug-like properties, transforming them into "lead" compounds.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies explore how modifications to the chemical structure of a hit compound affect its biological activity.[13][14] This is an iterative process where medicinal chemists synthesize analogs of the hit, and these new compounds are tested to build a model of the pharmacophore—the key molecular features responsible for activity.[13]

The goal is to systematically modify the hit to enhance its interaction with the target, thereby increasing potency and selectivity while simultaneously optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Biophysical Characterization of Binding

Validating that a hit compound directly binds to the target protein is a critical step. Biophysical assays provide quantitative measurements of binding affinity (Kd), kinetics (kon, koff), and thermodynamics.[3][15]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Assay Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip.[15][16] The target protein is immobilized on the chip, and a solution containing the small molecule inhibitor (the "analyte") is flowed over the surface. Binding of the analyte to the protein causes an increase in mass at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

-

Procedure:

-

Chip Preparation: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a desired density. An empty flow cell is used as a reference to subtract bulk refractive index changes.

-

Binding Analysis: Inject a series of increasing concentrations of the small molecule inhibitor over the target and reference flow cells.

-

Regeneration: After each injection, flow a regeneration solution (e.g., low pH glycine or high salt) to dissociate the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU vs. time) show an association phase during injection and a dissociation phase during buffer flow.

-

Globally fit the sensorgrams from the different analyte concentrations to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Table 1: Comparison of Biophysical Techniques for Hit Validation

| Technique | Principle | Key Outputs | Throughput | Sample Consumption |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Kd, kon, koff | Medium-High | Low (protein), High (analyte) |

| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Kd, ΔH, ΔS, Stoichiometry (n) | Low | High |

| Thermal Shift Assay (TSA/DSF) | Change in protein melting temperature (Tm) | ΔTm (qualitative affinity) | High | Low |

| NMR Spectroscopy | Change in chemical shift upon binding | Kd, Binding Site | Low-Medium | High (protein) |

Cellular Activity and Selectivity Profiling

A potent binder must also be effective in a complex biological environment. Cellular assays are essential to confirm that the compound can enter cells and engage its target to produce a functional outcome.

Cellular Potency and Cytotoxicity Assays

These assays measure the concentration of the inhibitor required to produce a desired biological effect in cells (e.g., inhibition of a signaling pathway) and assess its toxicity to those cells.

Experimental Protocol: MTT Assay for Cell Viability and IC50 Determination

-

Assay Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the small molecule inhibitor (e.g., from 100 µM to 1 nM). Include a DMSO-only control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the DMSO control to get the percentage of cell viability.

-

Plot the percent viability against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value—the concentration of inhibitor that reduces cell viability by 50%.[17]

-

Table 2: Example IC50 Data for Novel ERK5 Inhibitors in A549 Lung Cancer Cells [17]

| Compound | IC50 (µM) |

| STK038175 | 10 |

| STK300222 | 25 |

| GR04 | 25 |

| XMD8-92 (Reference) | ~5 |

Kinase Selectivity Profiling

For inhibitors targeting kinases, a large and highly conserved family of enzymes, assessing selectivity is critical to minimize off-target effects.[18][19] Kinome profiling involves screening an inhibitor against a large panel of kinases to determine its selectivity profile.[18][19]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

-

Assay Principle: This assay measures the transfer of a radiolabeled phosphate group (from ³³P-ATP) by a kinase to a specific substrate (peptide or protein). The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

-

Procedure:

-

The inhibitor is incubated with a specific kinase from a large panel in the presence of its substrate and ³³P-ATP.[18]

-

The reaction is allowed to proceed for a set time and then stopped.

-

The substrate is captured (e.g., on a filter membrane), and unincorporated ³³P-ATP is washed away.

-

The radioactivity on the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The activity of each kinase in the presence of the inhibitor is compared to a DMSO control to calculate the percent inhibition.

-

The results are often visualized on a "kinome tree" to provide a clear picture of the inhibitor's selectivity.[20]

-

Advanced and Novel Inhibitor Modalities

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are an emerging class of therapeutic agents that, instead of merely inhibiting a target protein, induce its degradation.[21][22] A PROTAC is a heterobifunctional molecule consisting of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[23][24] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[21][23] This catalytic mechanism allows PROTACs to be effective at very low doses.[21]

Table 3: Clinically Investigated PROTACs [25]

| PROTAC | Target | E3 Ligase Ligand | Indication | Phase |

| Bavdegalutamide (ARV-110) | Androgen Receptor | Undisclosed | Prostate Cancer | Clinical |

| Vepdegestrant (ARV-471) | Estrogen Receptor | Undisclosed | Breast Cancer | Clinical |

| KT-474 | IRAK4 | Undisclosed | Atopic Dermatitis | Phase I |

| KT-333 | STAT3 | Undisclosed | Tumors | Phase I |

Visualizations of Key Processes and Pathways

Diagram 1: General Workflow of Small Molecule Inhibitor Discovery

Caption: Overview of the drug discovery pipeline.

Diagram 2: Mechanism of Action for a PROTAC

References

- 1. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Fragment-Based Drug Design | Rowan [rowansci.com]

- 6. youtube.com [youtube.com]

- 7. Biophysical Screening for the Discovery of Small-Molecule Ligands | Springer Nature Experiments [experiments.springernature.com]

- 8. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. DNA-encoded library screening uncovers potent DNMT2 inhibitors targeting a cryptic allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biorxiv.org [biorxiv.org]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. proteros.com [proteros.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Biological Activity Profile of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid